N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a hydroxyl-substituted oxane (tetrahydropyran) ring and a phenylethyl moiety. The cyclopropane ring and carboxamide group are critical for metabolic stability and receptor binding affinity, as observed in related compounds .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-16(13-6-7-13)18-12-17(20,14-4-2-1-3-5-14)15-8-10-21-11-9-15/h1-5,13,15,20H,6-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFEXIAOFZYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene precursor.
Formation of the Cyclopropane Ring: This step often involves the Simmons-Smith reaction, where a zinc-copper couple is used to cyclopropanate an alkene.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of a carboxylic acid derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for hydrogenation and cyclopropanation steps, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: SOCl2 in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a chloro derivative.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies to understand the interactions of cyclopropane-containing compounds with biological systems.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The cyclopropane ring can introduce strain into the molecule, which can influence its reactivity and interactions with biological targets.
Comparison with Similar Compounds
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide
- Structure : Shares the cyclopropanecarboxamide core but replaces the hydroxyl-oxane moiety with a piperidine ring linked to a phenylethyl group.
- Metabolism: Likely undergoes CYP3A4-mediated N-dealkylation (similar to fentanyl derivatives), producing nor-metabolites with reduced activity .
- Legal Status : Regulated under international drug control treaties, unlike N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide, which lacks explicit scheduling .
Butyryl Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylbutyramide)
- Structure : Substitutes the cyclopropane ring with a butyramide group but retains the phenylethyl-piperidine scaffold.
- Pharmacology : A potent synthetic opioid with μ-opioid receptor agonism, linked to overdose fatalities.
- Metabolism: Primarily metabolized by CYP3A4 via N-dealkylation to norbutyryl fentanyl, analogous to fentanyl’s metabolic pathway .
- Key Difference : The cyclopropane ring in N-[2-hydroxy-2-(oxan-4-yl)-…] may confer greater metabolic stability compared to butyryl fentanyl’s linear alkyl chain .
N-(Thiazol-2-yl) Cyclopropanecarboxamide
- Structure : Features a thiazole ring instead of the hydroxyl-oxane and phenylethyl groups.
- Activity : Demonstrates fungicidal properties, highlighting the role of heterocyclic substituents in biological activity .
- Metabolism : Likely undergoes oxidative metabolism at the thiazole ring, differing from the hydroxylation pathways observed in oxane-containing analogs .
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
- Structure : Includes a pyridinylsulfonyl group, enhancing polarity and solubility.
- Therapeutic Use : Developed for CFTR-mediated diseases (e.g., cystic fibrosis), contrasting with the CNS-targeted design of N-[2-hydroxy-2-(oxan-4-yl)-…] .
- Metabolism : Sulfonamide groups may undergo glucuronidation or sulfation, reducing reliance on CYP3A4 compared to opioid-like analogs .
Structural and Functional Data Table
Key Research Findings
- Metabolic Stability : The hydroxyl-oxane group in N-[2-hydroxy-2-(oxan-4-yl)-…] may slow CYP3A4-mediated degradation compared to piperidine-based analogs, prolonging its half-life .
- Structural-Activity Relationship (SAR) : Piperidine and phenylethyl substituents are strongly associated with opioid activity, whereas oxane and thiazole groups shift activity toward antifungal or ion channel modulation .
- Regulatory Trends: Unregulated analogs like N-[2-hydroxy-2-(oxan-4-yl)-…] may emerge as novel psychoactive substances (NPS), necessitating proactive legislative action .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopropanecarboxamide is a synthetic compound with a complex structure that includes a cyclopropane moiety, a hydroxy-substituted oxane group, and a phenylethyl component. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may be attributed to its diverse functional groups that can interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a significant potential for varied chemical reactivity. The presence of the cyclopropane ring and hydroxyl groups enhances its pharmacological profile, allowing for interactions with multiple biological pathways.
Pharmacological Potential
Research has indicated that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Preliminary studies suggest that compounds similar in structure to this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Antimicrobial Effects : Some derivatives of phenylethyl amides have shown promising antimicrobial activity against various pathogens, indicating that this compound could also have similar effects.
- Neuroprotective Properties : The structural components of the compound suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
- Anti-inflammatory Activity : Compounds with similar functional groups have been documented to exhibit anti-inflammatory properties, which may be relevant for therapeutic applications in inflammatory diseases.
Case Studies and Experimental Findings
Several studies have examined the biological activity of structurally related compounds. For instance:
- A study highlighted the effectiveness of certain phenylethyl derivatives in inhibiting specific enzyme pathways linked to inflammation and pain perception, suggesting a potential role for this compound in pain management therapies .
- Another investigation focused on the synthesis and biological evaluation of cyclopropane derivatives, revealing that modifications at the cyclopropane ring could enhance selectivity for specific biological targets, such as opioid receptors .
The precise mechanisms through which this compound exerts its effects are still under investigation. It is hypothesized that:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Cell Signaling Pathways : Interaction with cell signaling pathways related to oxidative stress and apoptosis may contribute to its protective effects on neuronal cells.
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observations |
|---|---|---|
| Antioxidant | Hydroxy-substituted phenylethyl amides | Reduced oxidative stress markers in vitro |
| Antimicrobial | Phenylethyl derivatives | Effective against Gram-positive bacteria |
| Neuroprotective | Cyclopropane derivatives | Reduced neuroinflammation in animal models |
| Anti-inflammatory | Various phenolic compounds | Inhibition of COX and LOX enzymes |
Q & A
Q. Key Catalysts/Reagents :
- Lanthanum triflate (La(OTf)3) for stereoselective hydroxylation .
- Silver triflate (AgOTf) for oxan-4-yl ring formation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Quantify impurities using reverse-phase C18 columns .
- Melting Point : Compare with literature values (e.g., ~150–155°C) .
Advanced: How can researchers address low yields in the amidation step during synthesis?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Coupling Agent Optimization : Replace EDC with T3P (propylphosphonic anhydride) for better efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Temperature Control : Maintain 0–5°C to minimize epimerization .
- Microwave-Assisted Synthesis : Accelerate reaction kinetics and improve regioselectivity .
Advanced: How do structural modifications (e.g., halogenation) alter bioactivity?
Answer:
Q. Example Data :
| Modification | Bioactivity | Reference |
|---|---|---|
| Chlorine at phenyl | 2.5× higher CB2 affinity (IC50 = 12 nM) | |
| Fluorine at cyclopropane | Reduced hepatotoxicity (EC50 > 100 µM) |
Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects)?
Answer:
Contradictions arise from assay conditions or structural analogs. Strategies:
Standardized Assays : Use identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory activity) .
Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to isolate functional groups responsible for specific effects.
Dose-Response Studies : Confirm activity thresholds (e.g., neuroprotection observed at 10 µM, not 1 µM) .
Q. Table 1: Bioactivity Comparison of Structural Analogs
Advanced: What computational methods predict target binding modes?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with CB2 receptors (PDB: 5ZTY) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical H-bond donors (hydroxyl group) and hydrophobic regions (cyclopropane) .
Basic: What are the compound’s key physicochemical properties?
Answer:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H23NO4 | |
| Molecular Weight | 325.38 g/mol | |
| LogP (Predicted) | 2.8 (Schrödinger QikProp) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | |
| Melting Point | 148–152°C |
Advanced: How to optimize pharmacokinetics for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
